molecular formula C20H18AsNO B14648194 N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline CAS No. 51440-00-7

N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline

Cat. No.: B14648194
CAS No.: 51440-00-7
M. Wt: 363.3 g/mol
InChI Key: QPWFCFNEMBYJBY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline is a chemical compound with the molecular formula C20H18AsNO. It is characterized by the presence of an arsenic atom within its structure, making it a unique organoarsenic compound. The compound is known for its complex molecular structure, which includes aromatic rings and a tertiary amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline typically involves the reaction of 4-(10H-phenoxarsinin-10-yl)aniline with dimethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties.

Scientific Research Applications

N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of the arsenic atom plays a crucial role in its activity, influencing its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline
  • N,N-Dimethyl-4-(10H-phenoxazin-10-yl)aniline

Uniqueness

N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that do not contain arsenic, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

51440-00-7

Molecular Formula

C20H18AsNO

Molecular Weight

363.3 g/mol

IUPAC Name

N,N-dimethyl-4-phenoxarsinin-10-ylaniline

InChI

InChI=1S/C20H18AsNO/c1-22(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,1-2H3

InChI Key

QPWFCFNEMBYJBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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